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molecular formula C13H28N2 B8462356 4-Piperidinebutanamine, N,N-diethyl- CAS No. 122374-02-1

4-Piperidinebutanamine, N,N-diethyl-

Cat. No. B8462356
M. Wt: 212.37 g/mol
InChI Key: PCDGHYIREOOHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05175158

Procedure details

Prepared analogously to Example 1 from 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one and 4-[4-(diethylamino)butyl]piperidine in a yield of 43% of theory.

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([N:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:9](=[O:16])[NH:8][C:7]2[CH:17]=[CH:18][CH:19]=[N:20][C:6]1=2)=[O:4].[CH2:21]([N:23]([CH2:34][CH3:35])[CH2:24][CH2:25][CH2:26][CH2:27][CH:28]1[CH2:33][CH2:32][NH:31][CH2:30][CH2:29]1)[CH3:22]>>[CH2:34]([N:23]([CH2:21][CH3:22])[CH2:24][CH2:25][CH2:26][CH2:27][CH:28]1[CH2:29][CH2:30][N:31]([CH2:2][C:3]([N:5]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[C:9](=[O:16])[NH:8][C:7]3[CH:17]=[CH:18][CH:19]=[N:20][C:6]2=3)=[O:4])[CH2:32][CH2:33]1)[CH3:35]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)N1C2=C(NC(C3=C1C=CC=C3)=O)C=CC=N2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CCCCC1CCNCC1)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)N(CCCCC1CCN(CC1)CC(=O)N1C2=C(NC(C3=C1C=CC=C3)=O)C=CC=N2)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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